Meropenem sodium

Beschreibung

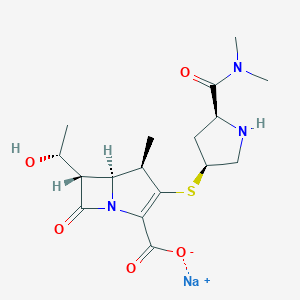

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S.Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);/q;+1/p-1/t7-,8-,9+,10+,11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQRNADYCUXRBD-NACOAMSHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)[O-])C(C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)[O-])[C@@H](C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635806 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211238-34-5 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Derivatization of Meropenem Sodium Salt

Established Chemical Synthesis Pathways for Meropenem (B701)

The industrial synthesis of meropenem typically involves the coupling of two key, highly functionalized intermediates: a protected carbapenem (B1253116) core and a pyrrolidine (B122466) side chain. A common strategy is the condensation of a protected bicyclic carbapenem enol phosphate (B84403) with a thiol-containing pyrrolidine derivative. mdpi.comresearchgate.net

The synthesis of meropenem relies on the preparation of several key intermediates. The carbapenem core, often referred to as the MAP intermediate, is a critical precursor. mdpi.com Another crucial component is the pyrrolidine side chain, which is synthesized separately and then coupled to the carbapenem nucleus.

A pivotal step in many synthetic routes is the formation of bis-protected meropenem. This intermediate is typically formed by the condensation of 4-nitrobenzyl(4R,5S,6S)-3-[(diphenylphosphono)-oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo science.govresearchgate.nethept-2-ene-2-carboxylate (MAP) and (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (cis-pNZ). mdpi.com The use of protecting groups, such as p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ), is essential to prevent unwanted side reactions during the coupling process. mdpi.com During the synthesis and storage, several process-related impurities can form, some of which are also intermediates, such as diprotected meropenem. scirp.org

| Key Intermediate/Precursor | Chemical Name | Role in Synthesis |

| MAP Intermediate | 4-nitrobenzyl(4R,5S,6S)-3-[(diphenylphosphono)-oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo science.govresearchgate.nethept-2-ene-2-carboxylate | Protected carbapenem core |

| Pyrrolidine Side Chain (cis-pNZ) | (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine | Thiol-containing side chain |

| Bis-protected Meropenem | Diprotected Meropenem | Product of the key condensation step |

| Azetidinone Derivatives | e.g., (3S, 4S)-3-[(R) 1-(tert-butyl dimethyl silyl) ethyl]-4-[(R)-1-carboxy ethyl]-2-azetidinone | Building blocks for the carbapenem nucleus google.com |

| N-trimethylsilylimidazole | N-trimethylsilylimidazole | Reagent used in the preparation of intermediates wipo.int |

The core reaction in meropenem synthesis is the formation of the thioether bond between the carbapenem nucleus and the pyrrolidine side chain. This is typically achieved via a nucleophilic substitution reaction where the thiol group of the pyrrolidine derivative displaces the enol phosphate group of the carbapenem intermediate. researchgate.net This condensation is often performed in a solvent like acetonitrile (B52724) or dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA). researchgate.net

The final step in the synthesis is the deprotection of the bis-protected meropenem to yield the active drug. mdpi.com This is commonly accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. mdpi.com This reaction simultaneously removes the p-nitrobenzyl (pNB) ester and p-nitrobenzyloxycarbonyl (pNZ) carbamate (B1207046) protecting groups. mdpi.com The hydrogenation is a three-phase (gas-liquid-solid) system that can be challenging to manage on an industrial scale. mdpi.com Recent advancements have explored using microwave-assisted flow chemistry to optimize this step, potentially reducing reaction times compared to traditional batch production. mdpi.com The final product is then often purified by crystallization from a water/acetone mixture. mdpi.com

The bactericidal action of meropenem itself involves a chemical reaction: it acylates and thereby deactivates transpeptidases, the enzymes responsible for cross-linking the bacterial cell wall. wikipedia.orgresearchgate.net However, some enzymes can hydrolyze the β-lactam ring, inactivating the antibiotic. acs.org Studies on the interaction between meropenem and L,D-transpeptidases have revealed complex off-loading mechanisms, including the reformation of the β-lactam ring and degradation through the formation of a β-lactone. pnas.org

Key Synthetic Intermediates and Precursors

Synthesis of Labeled Meropenem Compounds for Biochemical Probes

To study the mechanism of action, identify drug targets, and understand metabolic pathways, chemically labeled versions of meropenem are invaluable tools in biochemical research. researchgate.netnih.gov These probes can be isotopically labeled or conjugated with reporter molecules like biotin (B1667282) or fluorophores. researchgate.netbiorxiv.org

Isotopic labeling, particularly with Carbon-14 (¹⁴C), is a common strategy for tracking the molecule in biological systems. science.govresearchgate.netnih.gov The synthesis of ¹⁴C-labeled meropenem has been described, providing a crucial tool for metabolic and protein interaction studies. researchgate.netnih.govjst.go.jp

A concise synthesis for ¹⁴C-labeled meropenem starts from ¹⁴C-labeled dimethylamine (B145610) hydrochloride. researchgate.netnih.gov This labeled precursor is incorporated into the pyrrolidine side chain, which is then coupled with the carbapenem core. The position of the radiolabel is critical and must be chosen to be metabolically stable to ensure that the label remains on the core structure during biological studies. almacgroup.com The production of ¹⁴C-labeled compounds involves specialized radiochemistry techniques, often starting from basic building blocks like barium [¹⁴C]-carbonate, and requires careful purification, typically by HPLC. almacgroup.commoravek.com

For studying protein-drug interactions, meropenem can be chemically conjugated to reporter tags like biotin. researchgate.netnih.gov Biotinylated probes allow for the affinity-based enrichment and identification of drug targets from complex biological samples, a technique known as activity-based protein profiling (ABPP). researchgate.net

The synthesis of biotinylated meropenem has been achieved using a similar reaction sequence to the unlabeled compound. researchgate.netnih.gov The meropenem nucleus is attached to biotin, creating a probe for protein interaction studies. researchgate.netnih.gov For example, a biotinylated meropenem probe was synthesized to investigate its activity against L,D-transpeptidases and identify its targets in Mycobacterium tuberculosis. researchgate.net In another approach, a meropenem-alkyne probe was synthesized from meropenem using a heterogeneous base like cesium carbonate. biorxiv.org This alkyne handle allows for subsequent "click chemistry" reactions to attach a variety of reporter tags, such as fluorophores (e.g., Cy5), enabling visualization of target binding in protein gels. biorxiv.org

| Labeled Compound | Label Type | Synthetic Precursor/Method | Application |

| [¹⁴C]Meropenem | Isotopic (¹⁴C) | [¹⁴C]Dimethylamine hydrochloride | Identifying protein targets researchgate.netnih.gov |

| Biotinylated Meropenem | Chemical Conjugation (Biotin) | Coupling of meropenem nucleus to a biotin moiety | Probe for protein interaction studies researchgate.netnih.gov |

| Meropenem-Cy5 | Chemical Conjugation (Fluorophore) | Synthesis of a meropenem-alkyne intermediate followed by click chemistry | Identifying active L,D-transpeptidases in lysates biorxiv.org |

| Meropenem HSA Biotin Conjugate | Chemical Conjugation (Biotin, Protein) | Combination of meropenem, human serum albumin (HSA), and biotin | Biochemical applications moleculardepot.com |

Isotopic Labeling Strategies (e.g., 14C-labeling)

Design and Synthesis of Novel Meropenem Derivatives and Analogs

The emergence of antibiotic resistance, particularly through β-lactamase enzymes, has driven research into the design and synthesis of novel meropenem derivatives. The goal is often to create analogs with enhanced stability, broader activity, or the ability to inhibit resistance mechanisms. chem-soc.sinih.gov

One approach involves modifying the C6-hydroxyethyl side chain of meropenem. chem-soc.si This side chain is generally considered crucial for the antibiotic activity of carbapenems. chem-soc.si In one study, this group was transformed into a C6-ethylidene moiety. chem-soc.siresearchgate.net The resulting C6-ethylidene derivative of meropenem was synthesized by protecting the carboxylate and amine groups of meropenem, followed by water elimination to form the ethylidene group, and subsequent deprotection. chem-soc.si While this modification reduced the compound's inhibitory activity against certain β-lactamases compared to the parent meropenem, it surprisingly retained some antimicrobial activity, suggesting the C6-hydroxyethyl side chain is not absolutely essential. chem-soc.si

Another strategy focuses on developing inhibitors for metallo-β-lactamases (MBLs), enzymes that can effectively hydrolyze carbapenems like meropenem. nih.gov Researchers have designed and synthesized novel MBL inhibitors by conjugating a zinc-chelating cyclic amino acid to various β-lactam scaffolds, including 7-aminocephalosporanic acid (7-ACA). nih.gov These novel compounds have been shown to restore the activity of meropenem against MBL-producing bacteria in vitro. nih.gov Similarly, derivatives of ebselen, a selenium-containing organic compound, have been designed and synthesized to act as covalent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), restoring meropenem's effectiveness against resistant bacteria. rsc.org

Structure-Activity Relationship (SAR) Studies for Modified Carbapenems

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of the meropenem molecule influence its antibacterial efficacy. These investigations involve systematic modifications of the carbapenem core and its side chains to identify key pharmacophoric elements.

The C6-(1R)-1-hydroxyethyl side chain is generally considered important for potent antibacterial activity and stability against many β-lactamases. chem-soc.si However, studies have shown that this group is not absolutely essential to retain antibiotic activity. For instance, transforming the C6-hydroxyethyl side chain into a C6-ethylidene moiety resulted in a derivative that, while having reduced activity, still possessed some of the antimicrobial properties of the parent compound. chem-soc.si

The 1β-methyl group is a critical modification that distinguishes meropenem from earlier carbapenems like imipenem (B608078). This substitution significantly enhances the molecule's stability against degradation by renal dehydropeptidase-I (DHP-I), an enzyme that can otherwise rapidly inactivate carbapenems. rjptonline.orgasm.orgasm.org Meropenem is approximately four times more resistant to human DHP-I than imipenem. asm.org

Modifications at the C2 side chain have the most profound impact on the antibacterial spectrum and potency. The (3S,5S)-pyrrolidine-3-ylthio moiety in meropenem is associated with broad-spectrum activity. rjptonline.org SAR studies have explored numerous variations at this position:

Substitution on the Pyrrolidine Ring: Introducing different substituents on the pyrrolidine ring can modulate activity. The synthesis of analogs with α,β-disubstituted ethyl groups at the C5 position of the pyrrolidine ring has been investigated. One such derivative, featuring an α-hydroxy-β-piperazinylethyl substituent, demonstrated highly potent activity. researchgate.net

Alternative Ring Systems: Replacing the pyrrolidine with other heterocyclic systems, such as a thiazole (B1198619) ring, has also been explored. A derivative with a 4-amide substituted thiazole moiety showed particularly potent antibacterial activity. researchgate.net

C5α-Substituted Carbapenems: Atypically modified carbapenems with a C5α-substitution have shown improved activity against Mycobacterium tuberculosis (Mtb) and Mycobacteroides abscessus (Mab). One such compound, 10a , exhibited potency approximately 10-fold greater than meropenem against Mtb and maintained excellent activity against a range of clinical isolates, even those with reduced susceptibility to meropenem. acs.org

| Modification Site | Structural Change | Impact on Activity/Property | Reference |

| C1 Position | Addition of 1β-methyl group | Confers stability against renal dehydropeptidase-I (DHP-I). | rjptonline.orgasm.org |

| C2 Side Chain | Replacement of pyrrolidine with substituted thiazole | Potent antibacterial activity observed, particularly with a 4-amide substituent. | researchgate.net |

| C2 Side Chain (Pyrrolidine) | Addition of α-hydroxy-β-piperazinylethyl substituent | Resulted in a compound with the most potent activity in its series. | researchgate.net |

| C5 Position | Introduction of a C5α-substitution | Enhanced potency against M. tuberculosis and M. abscessus, independent of β-lactamase inhibitors. | acs.org |

| C6 Position | Transformation of hydroxyethyl (B10761427) to ethylidene | Reduced, but did not eliminate, antimicrobial activity. | chem-soc.si |

Chemical Modifications Targeting Specific Biochemical Interactions

A primary driver for the derivatization of meropenem is the need to overcome bacterial resistance mechanisms. These modifications are designed to target specific biochemical interactions, such as evading enzymatic degradation by β-lactamases or altering uptake through bacterial porin channels.

Targeting β-Lactamases: The hydrolysis of the β-lactam ring by β-lactamase enzymes is a major mechanism of resistance. These enzymes are broadly classified into serine-β-lactamases (SBLs, Classes A, C, D) and metallo-β-lactamases (MBLs, Class B). acs.org While meropenem is stable against many SBLs, the emergence of carbapenem-hydrolyzing enzymes, especially MBLs like New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), presents a significant clinical challenge. mdpi.com

Chemical strategies to counter this include:

Co-administration with β-Lactamase Inhibitors: Meropenem is often combined with β-lactamase inhibitors. Vaborbactam (B611620), a cyclic boronic acid derivative, is a potent inhibitor of Class A carbapenemases like Klebsiella pneumoniae carbapenemase (KPC) and restores meropenem's activity against bacteria producing these enzymes. tandfonline.com Similarly, small molecule carboxylates such as nitrilotriacetic acid have been shown to inhibit MBLs (NDM-1, VIM-2) and resensitize resistant bacteria to meropenem. acs.org

Conjugation: Chemical conjugation of meropenem to other molecules can create novel agents that overcome resistance. In one study, meropenem was conjugated to the tilapia piscidin-4 (TP4) peptide. acs.org The resulting conjugate demonstrated significant antibacterial activity against an NDM-1-positive E. coli strain that was highly resistant to meropenem alone. acs.org

Altering Porin Channel Interactions: In Gram-negative bacteria like Pseudomonas aeruginosa, carbapenems primarily enter the cell through outer membrane porin channels, particularly the D2 porin. asm.orgnih.gov Loss or mutation of this channel can lead to resistance. SAR studies have shown that the chemical nature of the carbapenem side chains dictates its dependence on the D2 porin.

Meropenem, which has a basic group at position 2, relies on the D2 channel for uptake. asm.orgnih.gov

Derivatives with a basic group at position 1 or 6 become independent of the D2 channel. nih.gov For example, the addition of a guanidinoethyl group to the C1 position of meropenem created a derivative (BMY 45047 ) whose activity was independent of the D2 porin, allowing it to bypass this common resistance mechanism. asm.orgnih.gov

| Chemical Modification | Biochemical Target | Intended Outcome | Example Compound/Strategy | Reference |

| Combination Therapy | Class A Serine β-Lactamases (e.g., KPC) | Restore meropenem activity against resistant Enterobacterales. | Meropenem/Vaborbactam | tandfonline.com |

| Combination Therapy | Metallo-β-Lactamases (e.g., NDM-1, VIM-2) | Inhibit MBLs and resensitize bacteria to meropenem. | Meropenem + Nitrilotriacetic acid | acs.org |

| Peptide Conjugation | NDM-1 Metallo-β-Lactamase | Overcome resistance in MDR Gram-negative bacteria. | TP4-Meropenem Conjugate | acs.org |

| C1 Side Chain Addition | Porin Protein D2 Pathway | Bypass resistance due to loss of D2 porin in P. aeruginosa. | BMY 45047 (1-guanidinoethyl meropenem derivative) | asm.orgnih.gov |

Chemical Stability and Degradation Pathways of Meropenem Sodium Salt

Influence of Physicochemical Parameters on Chemical Stability

The stability of meropenem (B701) sodium salt is intricately linked to factors such as pH, temperature, and the nature of the solvent. elsevier.esnih.govoup.com Understanding these influences is critical for maintaining the drug's therapeutic efficacy.

The rate of meropenem degradation in aqueous solutions is highly dependent on the pH. jst.go.jpnih.gov Studies have shown that meropenem's stability is optimal in a slightly acidic to neutral pH range, typically between 6.0 and 6.5. asm.orgdovepress.com Outside of this range, the degradation accelerates. jst.go.jp

The degradation follows pseudo-first-order kinetics. jst.go.jp The hydrolysis of meropenem is subject to specific acid-base catalysis. jst.go.jp In acidic conditions (pH 4.0–5.0), the degradation is catalyzed by hydrogen ions. In the pH range of 5.0 to 8.0, water-catalyzed hydrolysis is the predominant pathway, while at pH values between 8.0 and 10.0, hydroxide-ion-catalyzed degradation becomes significant. jst.go.jp Under strongly alkaline conditions (e.g., 0.1 N NaOH), meropenem is rapidly and completely converted to its open-ring derivative. capes.gov.brnih.gov

The pH of the solution can also be influenced by the concentration of meropenem itself and the type of buffer used. For instance, citrate-buffered saline at pH 7 has been shown to improve the stability of meropenem solutions compared to other buffers. asm.orgresearchgate.net

Table 1: Effect of pH on Meropenem Degradation Rate Constant

| pH | Degradation Rate Constant (k) | Reference |

| 6.0 | 1.32 x 10⁻³ h⁻¹ | dovepress.com |

| 6.5 | 1.28 x 10⁻³ h⁻¹ | dovepress.com |

| 8.0 | 4.17 x 10⁻³ h⁻¹ | dovepress.com |

| Data from a study investigating degradation at different pH values. |

Temperature is a critical factor affecting the stability of meropenem. elsevier.esnih.gov Increased temperatures lead to a significant decrease in the stability of meropenem solutions. researchgate.netasm.org For example, a solution of meropenem may retain over 95% of its content for 24 hours at refrigerated temperatures (2–8°C), but this stability is reduced to just 8 hours at 25°C. asm.org

The degradation of meropenem at various temperatures can be described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the temperature. jst.go.jpnih.govscribd.com The activation energy (Ea) for the degradation of meropenem has been calculated under various conditions. In the absence of other catalytic agents and at a pH of 6.0, the activation energy for meropenem degradation is approximately 16.0 kcal/mol. jst.go.jp

Thermal degradation involves complex chemical reactions that lead to modifications of both the side chain and the β-lactam ring, ultimately resulting in the formation of pyrrolic derivatives. researchgate.netcapes.gov.brnih.gov

Table 2: Stability of Meropenem Solutions at Different Temperatures

| Temperature (°C) | Time to 90% Intact Molecule | Reference |

| 22 | 7.4 hours | nih.govnih.gov |

| 33 | 5.7 hours | nih.govnih.gov |

| Data for meropenem solution at a clinically relevant concentration. |

The choice of solvent or diluent significantly impacts the stability of meropenem. elsevier.esdovepress.com Meropenem is generally more stable in 0.9% Sodium Chloride (normal saline) and sterile water for injection compared to dextrose solutions. nih.govnih.govoup.comcjhp-online.cabmj.com In 5% dextrose, meropenem's stability is reduced, with a more rapid degradation and a noticeable color change to yellow being observed. researchgate.netbmj.com

The concentration of meropenem in the solution also plays a role, with stability decreasing as the concentration increases. researchgate.netmdpi.comnih.govoup.com This is partly attributed to intermolecular aminolysis, where one meropenem molecule can catalyze the opening of the β-lactam ring of another. mdpi.comuni-muenchen.de

Studies have been conducted on the stability of meropenem in various containers used for intravenous administration, such as polyvinyl chloride (PVC) bags, glass vials, and elastomeric infusion devices. nih.govoup.commedscape.com While the container material itself may have some influence, the primary determinants of stability remain the solvent, concentration, and temperature. nih.govoup.commedscape.com For instance, at a concentration of 4 mg/mL in normal saline stored at 5°C, meropenem was found to be stable for at least seven days in both PVC bags and elastomeric infusion containers. medscape.com

Table 3: Stability of Meropenem in Different Infusion Fluids at Room Temperature

| Infusion Fluid | Time to >90% Content | Reference |

| 0.9% NaCl | Up to 12 hours | researchgate.netnih.gov |

| 5% Glucose | Up to 4 hours | researchgate.netnih.gov |

Thermal Degradation Mechanisms and Kinetics

Identification and Characterization of Chemical Degradation Products

The degradation of meropenem results in the formation of several chemical products, with the specific products depending on the degradation conditions. capes.gov.brnih.govnih.gov

The most common degradation pathway for meropenem, particularly under hydrolytic conditions (acidic, neutral, and alkaline), is the cleavage of the β-lactam ring. researchgate.netnih.govnih.govuni-muenchen.de This hydrolysis results in the formation of a microbiologically inactive open-ring metabolite, sometimes referred to as ICI 213,689. medicines.org.ukoup.comnih.gov This product is the primary metabolite found both in vitro and in vivo. mdpi.comoup.comnih.govresearchgate.net The formation of this open-ring derivative is confirmed by an increase in the intensity of specific methyl group peaks in NMR spectra upon dissolution of meropenem. nih.govnih.gov In alkaline environments, meropenem is almost entirely converted to this open-ring derivative. capes.gov.brnih.gov

Under thermal stress, such as heating an aqueous solution of meropenem at 45°C, a different degradation pathway becomes significant. capes.gov.brnih.gov This pathway involves a series of chemical reactions that modify the side chain and the β-lactam ring, leading to the formation of a pyrrolic derivative. researchgate.netcapes.gov.brnih.gov This thermal degradation product has been isolated and characterized using techniques like NMR and ESI-MS. capes.gov.brnih.gov The formation of this pyrrolic derivative is suggested to be a result of decarboxylation and modification of the pyrrolidine (B122466) ring side chain. researchgate.net

Decarboxylated Products and Their Sodium Adducts

Decarboxylation represents a significant degradation pathway for meropenem, particularly under oxidative and certain hydrolytic conditions. This process involves the loss of a carboxyl group, leading to the formation of various degradation products.

Stress testing of meropenem using hydrogen peroxide has been shown to induce a decarboxylation reaction. nih.gov This oxidative stress leads to the formation of a decarboxylated product with a mass-to-charge ratio (m/z) of 358.18. biocrick.com Further analysis using mass spectrometry has identified the sodium salt of this decarboxylated product at an m/z of 380.161. biocrick.com The formation of these products is a key indicator of degradation under oxidative conditions.

In the context of enzymatic degradation by carbapenemases, such as those produced by resistant bacteria, decarboxylation is also a prominent event. The hydrolysis of the β-lactam ring by these enzymes is often followed by a spontaneous decarboxylation. researchgate.net Studies have identified decarboxylated degradation products of meropenem at m/z 358.5 and its corresponding sodium adduct at m/z 380.5 in the presence of carbapenemase-producing bacteria. nih.govresearchgate.net The detection of these species is a reliable marker for carbapenemase activity.

The process of decarboxylation can be influenced by the surrounding chemical environment. For instance, in mass spectrometry analysis, particularly with electrospray ionization, gas-phase decarboxylation of the ring-opened form of meropenem is a commonly observed phenomenon. nih.gov This suggests that the decarboxylation can be an artifact of the analytical technique as well as a result of solution-phase degradation.

It is important to note that the decarboxylation of meropenem can also occur in the absence of enzymatic activity. Alkaline hydrolysis, for example, can lead to the formation of a decarboxylated meropenem sodium salt, which has been identified at an m/z of 379.104. mdpi.com This indicates that pH plays a crucial role in the stability of the carboxyl group of meropenem.

The following table summarizes the identified decarboxylated products of meropenem and their sodium adducts, along with the conditions under which they were observed:

| Degradation Product | Mass-to-Charge Ratio (m/z) | Conditions of Formation | Reference |

| Decarboxylated Meropenem | 358.18 | Oxidative stress (H₂O₂) | biocrick.com |

| Decarboxylated this compound Salt | 380.161 | Oxidative stress (H₂O₂) | biocrick.com |

| Decarboxylated Meropenem | 358.5 | Enzymatic hydrolysis (Carbapenemase) | nih.govresearchgate.net |

| Decarboxylated this compound Salt | 380.5 | Enzymatic hydrolysis (Carbapenemase) | nih.govresearchgate.net |

| Decarboxylated this compound Salt | 379.104 | Alkaline hydrolysis | mdpi.com |

| Decarboxylated this compound Salt | 380.055 | Alkaline hydrolysis | mdpi.comresearchgate.net |

Formation of Dimeric Species

The formation of dimeric species is another critical degradation pathway for meropenem, primarily occurring through intermolecular aminolysis. researchgate.netresearchgate.netexlibrisgroup.com This reaction involves a nucleophilic attack by the amine group of one meropenem molecule on the β-lactam ring of a second molecule. uni-muenchen.de This process is particularly relevant at higher concentrations of meropenem. uni-muenchen.de

The instability of the β-lactam ring, a characteristic feature of carbapenems, makes it susceptible to such nucleophilic attacks. uni-muenchen.de The formation of these dimers leads to the inactivation of the antibiotic. researchgate.netresearchgate.net Dimer formation has been observed under various conditions, including in aqueous solutions and under high humidity. nih.govexlibrisgroup.com

Studies have shown that the rate of dimer formation is concentration-dependent. uni-muenchen.de As the concentration of meropenem in a solution increases, the likelihood of intermolecular reactions leading to dimerization also increases. This has significant implications for the preparation and storage of meropenem solutions for clinical use.

The presence of dimeric forms, along with other degradation products like the open-ring derivative, is a concern as it can be associated with a loss of bactericidal activity. researchgate.netresearchgate.net The characterization of these dimeric species is crucial for understanding the complete degradation profile of meropenem and for developing strategies to mitigate its instability.

The following table provides a summary of the conditions leading to the formation of meropenem dimers:

| Degradation Pathway | Mechanism | Influencing Factors | Consequence | Reference |

| Dimerization | Intermolecular Aminolysis | High concentration, High humidity | Formation of inactive dimeric species | nih.govexlibrisgroup.comuni-muenchen.de |

Chemical Strategies for Enhanced Stability

Complexation with Host Molecules (e.g., Beta-Cyclodextrins)

A promising strategy to enhance the chemical stability of meropenem is through complexation with host molecules, most notably beta-cyclodextrins (β-CD). researchgate.netnih.govscirp.org Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules like meropenem. mdpi.com This encapsulation can protect the labile β-lactam ring from hydrolysis and other degradation reactions. researchgate.netnih.gov

Research has demonstrated that the formation of an inclusion complex between meropenem and β-cyclodextrin significantly enhances its stability in both aqueous solutions and the solid state. researchgate.netnih.govmdpi.com This complexation has been shown to maintain a constant and desired concentration of meropenem over an extended period, for as long as 20 hours in some studies. researchgate.netnih.govscirp.org The stabilizing effect is attributed to the inclusion of the meropenem molecule, or parts of it, within the cyclodextrin (B1172386) cavity, thereby shielding it from the external environment.

Various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and differential scanning calorimetry (DSC), have been used to characterize the formation of the meropenem-β-cyclodextrin complex. researchgate.netnih.gov Molecular modeling studies suggest that the carbonyl groups of the meropenem molecule are instrumental in the formation of this complex. researchgate.netnih.gov

Furthermore, the use of modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has also been explored. researchgate.net In frozen formulations, HP-β-CD has been shown to act as a cryoprotectant and stabilizing agent, potentially through vitrification, which is the formation of a glassy, non-crystalline solid state that can protect the drug from degradation. researchgate.net Polymers based on HP-β-CD have also been synthesized and shown to increase the stability of meropenem in aqueous solutions. mdpi.com

The following table summarizes the key findings related to the stabilization of meropenem through complexation with beta-cyclodextrins:

| Host Molecule | Method of Stabilization | Key Findings | Reference |

| Beta-Cyclodextrin (β-CD) | Inclusion Complexation | Enhanced stability in aqueous solutions and solid state; sustained release. | researchgate.netnih.govscirp.orgmdpi.com |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Inclusion Complexation/ Vitrification | Increased stability in frozen formulations. | researchgate.net |

| HP-β-CD Polymers | Encapsulation in Polymer Matrix | Increased stability in aqueous solutions. | mdpi.com |

Formation of Metal Complexes for Chemical Stabilization

The formation of metal complexes represents another avenue for enhancing the stability and even the antibacterial activity of meropenem. researchgate.net The interaction of meropenem with various metal ions can lead to the formation of coordination complexes, which may alter the electronic properties and reactivity of the meropenem molecule, potentially stabilizing the β-lactam ring.

Studies have investigated the synthesis and characterization of meropenem complexes with a range of divalent and trivalent metal ions, including cadmium(II), silver(I), palladium(II), zinc(II), nickel(II), cobalt(II), and copper(II). researchgate.net Spectroscopic analyses, such as UV-Vis and FT-IR, have confirmed the formation of these metal complexes. researchgate.net

The rationale behind this strategy is that the coordination of the metal ion to specific functional groups on the meropenem molecule can sterically or electronically protect the susceptible β-lactam bond from nucleophilic attack and subsequent hydrolysis. While the primary focus of many of these studies has been on enhancing antibacterial efficacy, the formation of a stable complex is a prerequisite for any potential therapeutic application. nih.gov

The following table provides a list of metal ions that have been studied for complexation with meropenem:

| Metal Ion | Type of Complex | Potential Benefit | Reference |

| Cadmium(II) | Coordination Complex | Enhanced antibacterial activity | researchgate.net |

| Silver(I) | Coordination Complex | Enhanced antibacterial activity | researchgate.net |

| Palladium(II) | Coordination Complex | Enhanced antibacterial activity | researchgate.net |

| Zinc(II) | Coordination Complex | Enhanced antibacterial activity | researchgate.net |

| Nickel(II) | Coordination Complex | Enhanced antibacterial activity | researchgate.net |

| Cobalt(II) | Coordination Complex | Enhanced antibacterial activity | researchgate.net |

| Copper(II) | Coordination Complex | Enhanced antibacterial activity | researchgate.net |

Molecular Mechanism of Action: Biochemical Perspective

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for meropenem (B701), like other β-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs). patsnap.comfrontiersin.org PBPs are a group of enzymes essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. patsnap.comtoku-e.com By interfering with these enzymes, meropenem effectively halts cell wall construction, leading to a weakened structure that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death. frontiersin.orgpatsnap.com

Binding Affinities to Specific PBP Subtypes (e.g., PBP 2, 3, 4 of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

Meropenem exhibits a strong affinity for multiple PBP subtypes across a range of bacterial species, which contributes to its broad spectrum of activity. nih.govmicrobiologyresearch.org

In Escherichia coli , meropenem demonstrates a high binding affinity for several PBPs. frontiersin.org It binds most strongly to PBP 2 and PBP 4. frontiersin.orgpsu.edu It also shows significant affinity for PBP 3, which is a key difference compared to some other carbapenems like imipenem (B608078). nih.gov Additionally, it can bind to PBP 1a and PBP 1b. frontiersin.org The ability of meropenem to bind to multiple PBPs in E. coli is a significant factor in its potent bactericidal activity against this organism. frontiersin.org

For Pseudomonas aeruginosa , another clinically important Gram-negative pathogen, meropenem's primary target is also PBP 2. nih.govnih.gov It also displays a high affinity for PBP 3, a feature that contributes to its enhanced activity against Gram-negative bacteria. nih.gov Furthermore, meropenem binds to PBPs 2, 3, and 4 in this organism. ncats.iorcsb.org

In the case of the Gram-positive bacterium Staphylococcus aureus , meropenem's binding profile differs. It exhibits the strongest affinity for PBP 1. nih.govpsu.edu It also binds effectively to PBP 2 and PBP 4. microbiologyresearch.orgncats.iodrugbank.com This multi-target capability ensures its efficacy against susceptible strains of S. aureus. microbiologyresearch.org

Interactive Data Table: Meropenem PBP Binding Affinities

| Bacterial Species | Primary PBP Targets | Other PBP Affinities |

|---|---|---|

| Escherichia coli | PBP 2, PBP 4 frontiersin.orgpsu.edu | PBP 1a, PBP 1b, PBP 3 frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | PBP 2 nih.govnih.gov | PBP 3, PBP 4 nih.govncats.iorcsb.org |

| Staphylococcus aureus | PBP 1 nih.govpsu.edu | PBP 2, PBP 4 microbiologyresearch.orgncats.iodrugbank.com |

Inhibition of Peptidoglycan Cross-Linking and Cell Wall Synthesis

Peptidoglycan is a polymer consisting of sugar chains interlinked by short peptides, forming a mesh-like layer that encases the bacterial cell. patsnap.comnih.gov The final step in its synthesis, known as transpeptidation, involves the cross-linking of these peptide chains, a reaction catalyzed by the transpeptidase activity of PBPs. nih.goveuropa.eu

Meropenem, by covalently binding to the active site of these PBPs, irreversibly inhibits their enzymatic function. microbiologyresearch.org This inhibition directly prevents the formation of peptide cross-links, a crucial step for the structural integrity of the cell wall. patsnap.comtoku-e.com Without proper cross-linking, the peptidoglycan sacculus becomes weak and defective. frontiersin.org This disruption of cell wall synthesis is the core of meropenem's antibacterial action. medicines.org.uk

Molecular Basis of Bactericidal Activity

The inhibition of PBP function and the consequent disruption of cell wall synthesis directly lead to the death of the bacterial cell.

Induction of Bacterial Cell Lysis

A compromised cell wall cannot withstand the high internal turgor pressure of the bacterial cytoplasm. patsnap.comtoku-e.com This pressure difference between the cell's interior and the external environment exerts a significant force on the cell envelope. When the peptidoglycan layer is weakened by the action of meropenem, the cell is unable to maintain its shape and integrity, leading to swelling, rupture, and ultimately, lysis. patsnap.comfrontiersin.org This process of cell lysis is the hallmark of the bactericidal activity of β-lactam antibiotics like meropenem. patsnap.comresearchgate.net In some bacteria, such as Mycobacterium tuberculosis, treatment with meropenem can result in rapid, polar cell lysis. nih.gov For some tolerant strains of Gram-negative bacteria, instead of immediate lysis, treatment can lead to the formation of viable, non-replicating spheroplasts that are devoid of a cell wall. nih.gov

Comparison of Binding to PBPs Across Diverse Bacterial Species

The efficacy of meropenem against a wide array of bacteria is rooted in its ability to bind to essential PBPs in both Gram-positive and Gram-negative species. nih.govmicrobiologyresearch.org While the primary PBP targets can vary, the fundamental mechanism of inhibiting cell wall synthesis remains the same.

In Gram-negative bacteria such as E. coli and P. aeruginosa, the high affinity for PBP 2 and PBP 3 is particularly important. nih.govmdpi.com The inhibition of PBP 2 is associated with the formation of spherical cells, while the inhibition of PBP 3 leads to filamentation; the combined inhibition of multiple PBPs by meropenem results in rapid cell lysis. mdpi.com

In Gram-positive bacteria like S. aureus, the binding to PBP 1, 2, and 4 effectively disrupts the robust peptidoglycan synthesis process in these organisms. microbiologyresearch.orgmdpi.com The structural differences in PBPs between Gram-positive and Gram-negative bacteria account for the varying binding affinities and the spectrum of activity of carbapenems. microbiologyresearch.org

Furthermore, meropenem's action extends to other bacteria with unique cell wall structures. For instance, in Mycobacterium tuberculosis, meropenem inhibits both D,D-carboxypeptidases and L,D-transpeptidases, enzymes involved in the specific 3-3 cross-linkages found in its peptidoglycan. nih.govnih.gov It has also been shown to inactivate L,D-transpeptidases in Clostridium difficile. asm.org This versatility in targeting different types of peptidoglycan cross-linking enzymes underscores the broad utility of meropenem.

Enzymatic Interactions and Structural Biology

Interaction with Bacterial Beta-Lactamase Enzymes

Meropenem's broad-spectrum activity is largely due to its stability against many, but not all, β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. mdpi.com They are broadly classified into four molecular classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases (MBLs) that require zinc ions for activity. mdpi.commdpi.com

Carbapenemases are β-lactamases capable of hydrolyzing carbapenems, including meropenem (B701), and represent a significant clinical threat. mdpi.com

Class A Carbapenemases : Enzymes like KPC-2, SME-3, and NMC-A can hydrolyze meropenem. mdpi.comnih.gov However, the hydrolysis rates for meropenem are often significantly lower than for other carbapenems like imipenem (B608078). nih.gov For instance, the catalytic efficiency (kcat/Km) of KPC-2 against imipenem is notably higher than against meropenem. The mechanism involves the formation of a covalent acyl-enzyme intermediate with a catalytic serine residue (Ser70). mdpi.comnih.gov The rate-limiting step for many carbapenemases is the deacylation of this intermediate. semanticscholar.org

Class C β-Lactamases (AmpC) : Meropenem is generally stable against hydrolysis by AmpC enzymes. nih.govtandfonline.com While it can show high affinity for these enzymes, the turnover rate (kcat) is extremely low, leading to effective inhibition rather than hydrolysis. nih.gov

Class D Carbapenemases (OXA) : The OXA-type carbapenemases, such as OXA-48, exhibit weak to moderate hydrolytic activity against meropenem. asm.org This activity is often sufficient to confer clinical resistance, especially when combined with reduced bacterial membrane permeability. asm.org Like Class A enzymes, they form a serine-acyl intermediate. asm.org

Class B Metallo-β-lactamases (MBLs) : MBLs, such as NDM-1, VIM, and IMP types, are potent carbapenemases that efficiently hydrolyze meropenem. nih.govnih.govmdpi.com These enzymes utilize one or two zinc ions to activate a water molecule, which directly attacks the β-lactam ring without forming a covalent enzyme intermediate. mdpi.comnih.gov Consequently, they are not inhibited by serine β-lactamase inhibitors. MBLs like NDM-1, IMP-1, and VIM-2 generally hydrolyze meropenem effectively, although rates can vary. nih.govnih.gov For example, SPM-1 was found to hydrolyze meropenem four times faster than imipenem. nih.gov

| β-Lactamase Class | Enzyme Example | Hydrolytic Activity vs. Meropenem | Mechanism |

|---|---|---|---|

| Class A | KPC-2, SME-3 | Moderate hydrolysis, generally slower than imipenem. nih.gov | Serine-based, forms acyl-enzyme intermediate. mdpi.com |

| Class B (MBL) | NDM-1, VIM-2, IMP-1 | Efficient hydrolysis. nih.govnih.gov | Zinc-dependent direct hydrolysis. mdpi.com |

| Class C | AmpC | Very low to negligible hydrolysis; stable. nih.govtandfonline.com | Serine-based, forms stable acyl-enzyme intermediate. nih.gov |

| Class D (OXA) | OXA-48 | Low to moderate hydrolysis. asm.org | Serine-based, forms acyl-enzyme intermediate. asm.org |

Meropenem's chemical structure, particularly the trans-orientation of the 6-hydroxyethyl moiety, confers stability against many common β-lactamases. tandfonline.com It is highly stable against hydrolysis by Extended-Spectrum β-Lactamases (ESBLs) of the TEM, SHV, and CTX-M families, as well as Class C (AmpC) enzymes. nih.govtandfonline.comidsociety.org This stability allows meropenem to remain effective against many bacteria that are resistant to penicillins and cephalosporins. nih.gov However, its utility is compromised by the proliferation of carbapenemase-producing strains, especially those carrying MBLs (like NDM-1) and certain Class A (KPC) and Class D (OXA-48) enzymes, which can hydrolyze it effectively. asm.orgnih.govallenpress.com

Hydrolytic Activity of Carbapenemases (e.g., Class A, C, D, Metallo-β-lactamases)

Crystallographic Analysis of Meropenem-Enzyme Complexes

X-ray crystallography has provided atomic-level insights into how meropenem interacts with both its target proteins and resistance-conferring β-lactamases. These studies reveal the precise bonding and conformational changes that occur upon binding.

When meropenem interacts with serine-based β-lactamases (Classes A and D) or its target Penicillin-Binding Proteins (PBPs), the β-lactam ring is opened, and a covalent acyl-enzyme intermediate is formed between the meropenem carbonyl carbon and the catalytic serine residue (e.g., Ser70 in many β-lactamases). nih.govasm.org

Crystal structures of meropenem bound to enzymes like SHV-1 (Class A), OXA-48 (Class D), and various PBPs have been resolved. nih.govasm.orgrsc.orgrcsb.org In the complex with SHV-1 β-lactamase, the meropenem acyl-intermediate was observed in two distinct conformations. nih.gov Similarly, structures of meropenem bound to the L,D-transpeptidase (LdtMt2) from Mycobacterium tuberculosis show a covalent bond to the catalytic cysteine (Cys354), which acts as a suicide inhibitor. nih.govnih.govresearchgate.net This irreversible acylation prevents the enzyme from carrying out its function in cell wall synthesis. nih.gov

The stability and reactivity of the acyl-enzyme intermediate are governed by a network of interactions within the enzyme's active site.

Oxyanion Hole : In serine β-lactamases, the carbonyl oxygen of the cleaved β-lactam ring is stabilized by the oxyanion hole, which is typically formed by the backbone amides of the catalytic serine (e.g., Ser70) and another residue (e.g., Ala237 or Tyr211). nih.govasm.orgchemrxiv.org This interaction is crucial for catalysis. In some meropenem-enzyme complexes, such as with SHV-1, a conformation is observed where the carbonyl oxygen is flipped out of the oxyanion hole, a state that is deactivated for hydrolysis. nih.govnih.gov

Salt Bridges and Hydrogen Bonds : The carboxylate group at C3 of meropenem forms critical hydrogen bonds or salt bridges with positively charged or polar residues, such as Arginine (Arg250) and Threonine (Thr209) in OXA-48, or Lysine and other Threonine residues in Class A enzymes. asm.orgnih.gov In the KPC-2 enzyme, the C3 carboxylate interacts with Thr235 and Ser130. nih.gov The 6α-1R-hydroxyethyl side chain can also form hydrogen bonds, for instance, with the critical deacylating water molecule in the SHV-1 complex, which may impede its nucleophilicity and contribute to the compound's stability. nih.gov In the complex with P. aeruginosa PBP3, meropenem forms direct polar interactions with only three residues: Asn302, Ser436, and Thr438. rsc.org

Upon forming the acyl-enzyme intermediate, the five-membered pyrroline (B1223166) ring of meropenem can exist in different tautomeric states. nih.govnih.gov Tautomers are isomers that differ in the position of a double bond and a hydrogen atom. For carbapenems, the key tautomers are the Δ²-pyrroline (with the double bond between C2 and C3) and the Δ¹-pyrroline (with the double bond between C3 and the nitrogen atom, N4). nih.govnih.gov

Raman and X-ray crystallography studies on the SHV-1:meropenem complex identified populations of both Δ¹ and Δ² tautomers. nih.govnih.gov It is proposed that the Δ² tautomer is the labile, catalytically competent form that proceeds to deacylation, while the Δ¹ tautomer is a more stable, "trapped" state that deacylates slowly, if at all. asm.orgnih.gov In KPC-2, quantum mechanics simulations suggest the Δ² tautomer is more reactive and has a lower energy barrier for deacylation compared to the Δ¹ isomer. nih.govrcsb.org The formation of these different tautomeric states within the active site is a key factor influencing whether meropenem acts as a slowly hydrolyzed substrate or a potent inhibitor for a given serine β-lactamase. semanticscholar.orgasm.org

Active Site Interactions (e.g., Oxyanion Hole, Salt Bridges with Lysine/Arginine, Hydrogen Bonds)

Site-Directed Mutagenesis Studies on Enzyme Active Sites

Site-directed mutagenesis studies have been pivotal in identifying the key amino acid residues that determine the catalytic efficiency and substrate specificity of major carbapenemases, including New Delhi Metallo-β-lactamase-1 (NDM-1), Oxacillinase-24 (OXA-24), and Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2). These enzymes represent significant clinical threats due to their ability to hydrolyze a broad range of β-lactam antibiotics, including the last-resort carbapenems.

New Delhi Metallo-β-lactamase-1 (NDM-1)

NDM-1 is a subclass B1 metallo-β-lactamase (MBL) that utilizes a binuclear zinc center for catalysis. asm.orgmdpi.com The active site is characterized by a shallow groove surrounded by flexible loops, notably loops L3 and L10, which are crucial for substrate binding and recognition. asm.orgplos.orgplos.org Site-directed mutagenesis studies have revealed that residues both within and outside the immediate active site play a significant role in the enzyme's function.

Mutagenesis of conserved residues near the active site, such as N193A, S217A, G219A, and T262A, resulted in a 2- to 6-fold reduction in the minimum inhibitory concentrations (MICs) for meropenem. rsc.org These mutants exhibited increased Kₘ values and decreased kcat values, leading to a considerable reduction in catalytic efficiency (kcat/Kₘ) for meropenem, indicating that these residues are impactful for the enzyme's catalytic activity. rsc.org Similarly, replacing the non-catalytic residue Leucine 209 (L209), located in Loop 10, with Phenylalanine (L209F) caused a drastic reduction in catalytic efficiency against carbapenems due to lower kcat values. plos.org Molecular dynamics simulations suggested this single mutation induces significant mechanical destabilization and an increase in water content in the active site. plos.org

Interactive Table: Key Residue Mutations in NDM-1 and Their Effect on Meropenem Hydrolysis

| Residue | Mutation | Location | Observed Effect on Meropenem Interaction | Reference |

| Ile35 | I35S, I35T | Tip of β1 strand, near L3 loop | Altered kinetic parameters compared to wild-type. | asm.org |

| Asn193 | N193A | Near active site | Reduced MIC for meropenem (2- to 6-fold); reduced catalytic efficiency. | rsc.org |

| Leu209 | L209F | Loop 10 | Drastic reduction in catalytic efficiency (low kcat) towards carbapenems. | plos.org |

| Ser217 | S217A | Near active site | Reduced MIC for meropenem (2- to 6-fold); reduced catalytic efficiency. | rsc.org |

| Gly219 | G219A | Near active site | Reduced MIC for meropenem (2- to 6-fold); reduced catalytic efficiency. | rsc.org |

| Thr262 | T262A | Near active site | Reduced MIC for meropenem (2- to 6-fold); reduced catalytic efficiency. | rsc.org |

Oxacillinase-24 (OXA-24)

OXA-24, a class D β-lactamase, possesses a unique mechanism for carbapenem (B1253116) specificity. nih.govpnas.org Crystal structure analysis and mutagenesis studies have identified a "hydrophobic barrier" as the primary determinant of its substrate profile. nih.govpnas.orgresearchgate.net This barrier is formed by the specific spatial arrangement of two key residues: Tyrosine 112 (Tyr-112) and Methionine 223 (Met-223). nih.govpnas.org These side chains create a tunnel-like entrance to the active site that is suitably sized to accommodate the hydrophobic nature of carbapenems like meropenem, while restricting access for bulkier antibiotics such as oxacillin. asm.orgresearchgate.net

Site-directed mutagenesis of these residues confirmed their critical role. nih.gov The single mutant Y112A and a double mutant both showed significantly reduced catalytic efficiency (kcat/Kₘ) against imipenem and meropenem. nih.gov This reduction was primarily due to a much higher Kₘ value, indicating a reduced affinity for the carbapenem substrates, while the turnover rate (kcat) remained largely unchanged. nih.gov Conversely, these mutations led to a noticeable increase in specificity for oxacillin. nih.gov These findings demonstrate that Tyr-112 and Met-223 are crucial for the carbapenemase activity of OXA-24. nih.govasm.org A naturally occurring variant, OXA-207, which has a Gly222Val substitution adjacent to Met-223, also exhibits reduced catalytic efficiency against carbapenems compared to OXA-24. asm.org

Interactive Table: Key Residue Mutations in OXA-24 and Their Effect on Meropenem Hydrolysis

| Residue | Mutation | Location | Observed Effect on Meropenem Interaction | Reference |

| Tyr112 | Y112A | Forms hydrophobic barrier | Significantly reduced catalytic efficiency (kcat/Kₘ); higher Kₘ (reduced affinity). | nih.gov |

| Met223 | M223A | Forms hydrophobic barrier | Significantly reduced catalytic efficiency; higher Kₘ (reduced affinity). | nih.gov |

| Gly222 | G222V (in OXA-207 variant) | Adjacent to Met-223 | Reduced catalytic efficiency against meropenem compared to OXA-24. | asm.org |

Verona Integron-encoded Metallo-β-Lactamase-2 (VIM-2)

VIM-2 is another clinically significant subclass B1 MBL. Its active site is bordered by mobile loops, including the L3 (residues 60-67) and L10 (residues 221-241) loops, which are involved in substrate binding. asm.orgasm.org Saturation mutagenesis and deep mutational scanning have been employed to probe the roles of specific residues in VIM-2's function and stability. elifesciences.orgasm.org

Studies have shown that Trp-87 is critical for the proper folding and stability of the enzyme, although it does not appear to be directly involved in catalysis. asm.orgnih.gov In contrast, residues within the active site loops directly influence substrate specificity. Comprehensive mutational scanning revealed that meropenem resistance relies on contacts shared with other antibiotics, suggesting a distinct mode of molecular recognition compared to penicillins or cephalosporins. elifesciences.org

Sequence variation at positions 224 and 228 is a hallmark of VIM-type enzymes. researchgate.netnih.gov In VIM-1, a related variant, the H224K mutation increased susceptibility to meropenem. uliege.be In VIM-52 (a VIM-1 H224R variant), further mutation at position 228 (S228R) led to a decreased resistance to meropenem. asm.orguliege.be These findings underscore the crucial and interrelated role of residues 224 and 228 in determining substrate specificity for β-lactams, including carbapenems. asm.orguliege.be A crystal structure of VIM-1 in complex with hydrolyzed meropenem revealed a water-mediated hydrogen bond between the substrate's carboxylate group and the backbone of Cys221, providing a mechanism for substrate binding that accommodates the variability seen at positions 224 and 228. nih.gov

Interactive Table: Key Residue Mutations in VIM-type Enzymes and Their Effect on Meropenem Interaction

Molecular Basis of Bacterial Resistance Mechanisms to Meropenem

Alterations in Bacterial Outer Membrane Permeability

The outer membrane of Gram-negative bacteria acts as a crucial barrier, and alterations to its permeability can significantly reduce the influx of antibiotics like meropenem (B701). nih.govmdpi.cominfectionsinsurgery.org This is a primary intrinsic defense mechanism for many bacteria.

Porin Downregulation and Genetic Modifications (e.g., OprD inP. aeruginosa, OmpF/OmpC inE. coli)

A key mechanism of resistance involves the modification or loss of porins, which are protein channels in the outer membrane that allow substances like meropenem to enter the cell. nih.govbohrium.com

In Pseudomonas aeruginosa, the OprD porin is the main channel for carbapenem (B1253116) entry. nih.govdovepress.com Downregulation or loss of this porin is a common cause of resistance to meropenem and imipenem (B608078). dovepress.combrieflands.com This can happen through various genetic mutations, such as insertions, frameshifts, or premature stop codons in the oprD gene, leading to a non-functional protein. nih.gov Studies have shown that the loss of OprD can decrease susceptibility to meropenem by 4- to 32-fold. brieflands.com

In Escherichia coli, the major porins are OmpF and OmpC. oup.comnih.gov While not as specific for carbapenems as OprD, the loss or reduced expression of OmpF and OmpC can lead to increased resistance to meropenem, especially when combined with other resistance mechanisms. oup.comresearchgate.netplos.org For instance, deleting both ompC and ompF genes in E. coli has been shown to increase resistance to meropenem by fourfold. oup.com

Overexpression of Efflux Pump Systems

Efflux pumps are protein complexes that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. ekb.egresearchgate.net Overexpression of these pumps is a significant mechanism of meropenem resistance.

Molecular Characterization of Efflux Pump Components (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY-OprM)

Several efflux pump systems in P. aeruginosa are associated with meropenem resistance. These are typically tripartite systems from the Resistance-Nodulation-Division (RND) family. dovepress.com

A study on P. aeruginosa isolates found that the majority demonstrated overexpression of MexCD-OprJ (75%) and MexXY-OprM (62%) efflux pumps, with a strong correlation between MexCD-OprJ overexpression and meropenem resistance. dovepress.com

Mechanisms of Broad-Spectrum Efflux Recognition

RND efflux pumps can recognize and expel a wide variety of structurally different molecules. This broad substrate specificity is due to a large and flexible binding pocket within the transporter protein. This pocket contains various amino acid residues that can interact with different antibiotics through hydrophobic, electrostatic, and hydrogen-bonding interactions, allowing a single pump to effectively remove a wide array of drugs, including meropenem.

Carbapenemase Production and Catalytic Mechanisms

The most effective mechanism of meropenem resistance is the production of carbapenemases, which are enzymes that hydrolyze and inactivate carbapenem antibiotics. dovepress.com

Molecular Epidemiology of Carbapenemase Genes (e.g.,blaIMP,blaVIM,blaNDM,blaKPC,blaOXA)

Carbapenemase genes are often located on mobile genetic elements like plasmids, allowing them to spread rapidly between different bacteria. mdpi.com

Structural and Functional Diversity of Metallo-β-Lactamases (MBLs) and Serine Carbapenemases

Resistance to meropenem is often mediated by carbapenemases, enzymes that hydrolyze the β-lactam ring. These enzymes are broadly categorized based on their active site mechanism into two major superfamilies: metallo-β-lactamases and serine carbapenemases. mdpi.com

Metallo-β-Lactamases (MBLs): MBLs belong to Ambler molecular class B and are distinguished by their requirement for one or two divalent zinc ions in the active site for catalytic activity. asm.orgmicrobenotes.comnih.gov This dependency on zinc is a key functional differentiator from serine-based enzymes. asm.org MBLs exhibit a broad substrate profile, hydrolyzing penicillins, cephalosporins, and carbapenems; however, they are characteristically unable to hydrolyze monobactams like aztreonam. microbenotes.comnih.gov Their activity is susceptible to inhibition by metal chelators such as EDTA. microbenotes.com

Structurally, MBLs possess a distinct αβ/βα sandwich fold. nih.gov They are further divided into three subclasses—B1, B2, and B3—based on sequence homology, zinc-binding motifs, and substrate preferences. nih.govfrontiersin.org The most clinically significant acquired MBLs, including New Delhi Metallo-β-lactamase (NDM), Verona integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP) types, are classified under subclass B1. nih.gov Subclass B2 enzymes, in contrast, show a narrower spectrum, primarily targeting carbapenems. nih.gov Subclass B3 enzymes display greater diversity in their active sites compared to B1 and B2. frontiersin.org

Serine Carbapenemases: These enzymes utilize a serine residue as the nucleophile in their active site to initiate hydrolysis and belong to Ambler classes A and D. asm.orgwjgnet.com

Class A Carbapenemases: Classified in functional group 2f, these enzymes have a wide hydrolytic spectrum against penicillins, cephalosporins, carbapenems, and aztreonam. microbenotes.comnih.gov Prominent families include Klebsiella pneumoniae carbapenemase (KPC), Serratia marcescens enzyme (SME), and imipenem-hydrolyzing β-lactamase (IMI). microbenotes.comnih.gov A key characteristic is their susceptibility to inhibition by clavulanic acid and tazobactam. wjgnet.comnih.gov KPC enzymes are considered the most clinically significant among class A carbapenemases, conferring high levels of resistance to most β-lactams, including carbapenems. mdpi.com

Class D Carbapenemases (Oxacillinases, OXA): Also known as oxacillinases (OXAs), these enzymes are serine-based but are categorized in functional group 2df. wjgnet.com While they hydrolyze carbapenems, their efficiency is often weak. wjgnet.com Unlike class A enzymes, they are poorly inhibited by clavulanic acid and tazobactam. microbenotes.com The OXA family is highly diverse, with numerous variants, and they represent a major cause of resistance, particularly in Acinetobacter baumannii. microbenotes.comoup.com

Table 1: Classification and Key Features of Major Carbapenemase Classes

| Molecular Class | Functional Group | Active Site | Key Enzymes/Families | Hydrolysis Spectrum | Inhibition Profile |

|---|---|---|---|---|---|

| A | 2f | Serine | KPC, SME, IMI, GES | Penicillins, Cephalosporins, Carbapenems, Aztreonam | Inhibited by Clavulanic Acid, Tazobactam |

| B | 3 | Zinc (Metallo) | NDM, VIM, IMP, SPM | Penicillins, Cephalosporins, Carbapenems | Inhibited by EDTA; Not inhibited by Clavulanic Acid/Tazobactam |

| D | 2df | Serine | OXA | Penicillins, Cephalosporins, Carbapenems (often weakly) | Poorly inhibited by Clavulanic Acid, Tazobactam, or EDTA |

Substrate Hydrolysis Profiles of Carbapenemases

The efficiency with which different carbapenemases hydrolyze meropenem varies significantly, a factor determined by the enzyme's specific kinetic properties (kcat and Km).

Research comparing the hydrolysis of various carbapenems shows that for many class A and B enzymes, such as KPC-2 and VIM-2, the hydrolysis rate for meropenem is notably slower than for imipenem. nih.gov Conversely, the MBL SPM-1 hydrolyzes meropenem and doripenem (B194130) approximately four times faster than it hydrolyzes imipenem. nih.gov

Class D enzymes, such as OXA-48, generally exhibit weak hydrolysis of carbapenems. wjgnet.com Structural studies of OXA-48 have revealed a preference for imipenem over meropenem. nih.gov This is attributed to the specific side chain groups of meropenem that sterically hinder the approach of the deacylating water molecule necessary to complete the hydrolysis cycle. nih.gov

The kinetic parameters detailed in the table below illustrate the diverse hydrolytic efficiencies of various carbapenemases against meropenem. A higher kcat/Km value indicates more efficient hydrolysis of the substrate.

Table 2: Kinetic Parameters of Meropenem Hydrolysis by Various Carbapenemases

| Enzyme | Molecular Class | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Source(s) |

|---|---|---|---|---|---|

| KPC-2 | A | 15 | 39 | 0.38 | nih.gov |

| SME-3 | A | 0.3 | 21 | 0.014 | nih.gov |

| IMP-1 | B | 3 | 11 | 0.27 | nih.gov |

| VIM-2 | B | 10 | 12 | 0.83 | nih.gov |

| SPM-1 | B | 200 | 13 | 15 | nih.gov |

| OXA-48 | D | 0.05 | 470 | 0.0001 | nih.gov |

Note: Kinetic values can vary based on experimental conditions and should be interpreted as representative figures.

Modifications of Penicillin-Binding Proteins (PBPs)

Beyond enzymatic degradation, a critical mechanism of resistance to meropenem involves the structural alteration of its molecular targets, the Penicillin-Binding Proteins (PBPs). nih.gov PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. frontiersin.org Meropenem, like other β-lactam antibiotics, exerts its bactericidal effect by binding to these proteins and inhibiting their function. frontiersin.org

Bacteria can develop resistance through mutations in the genes encoding PBPs. etflin.commdpi.com These mutations can lead to amino acid substitutions in the protein sequence, altering the structure of the antibiotic-binding site. etflin.com This results in a reduced binding affinity of meropenem for its PBP targets, requiring higher concentrations of the drug to achieve an inhibitory effect. frontiersin.org This mechanism is particularly significant in Gram-positive bacteria such as Streptococcus pneumoniae and has also been documented in Gram-negative pathogens including Pseudomonas aeruginosa and Acinetobacter baumannii. oup.commdpi.comasm.org

Reduced Affinity of Meropenem to Altered PBP Targets

Specific alterations in PBPs have been directly linked to decreased susceptibility and reduced binding affinity for meropenem in several clinically important pathogens.

Streptococcus pneumoniae : Resistance to β-lactams in S. pneumoniae is primarily associated with alterations in PBP1a, PBP2x, and PBP2b. asm.org Studies have shown that the accumulation of non-synonymous single-nucleotide polymorphisms (nsSNPs) in the genes for these PBPs correlates with increased minimum inhibitory concentrations (MICs) for meropenem. frontiersin.org For instance, nsSNPs in PBP1A alone can elevate meropenem MICs, with further increases observed when combined with mutations in PBP2X and PBP2B. frontiersin.org Molecular docking analyses have confirmed that these mutations reduce the binding affinity of meropenem to the PBPs, thereby increasing the drug concentration needed for inhibition. frontiersin.orgnih.gov

Pseudomonas aeruginosa : In P. aeruginosa, mutations in the ftsI gene, which encodes PBP3, are associated with β-lactam resistance. oup.com The specific amino acid substitution F533L in PBP3 has been mechanistically linked to a reduced affinity for meropenem. oup.com Other variations within the catalytic domain of PBP3 have also been shown to increase meropenem MICs. oup.com

Acinetobacter baumannii : Carbapenem resistance in A. baumannii is multifactorial, but PBP alterations play a role. mdpi.com Studies have linked resistance to a decreased affinity of PBP2 for imipenem and meropenem. oup.com Some resistant clinical isolates have been found to lack the PBP2 band entirely, impairing the binding of carbapenems. mdpi.com

Table 3: Examples of PBP Alterations Conferring Reduced Meropenem Affinity

| Organism | Affected PBP(s) | Type of Alteration | Consequence | Source(s) |

|---|---|---|---|---|

| Streptococcus pneumoniae | PBP1a, PBP2x, PBP2b | Accumulation of non-synonymous single-nucleotide polymorphisms (nsSNPs) | Reduced binding affinity, increased MIC | frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | PBP3 | Amino acid substitutions (e.g., F533L) in the catalytic domain | Reduced binding affinity, increased MIC | oup.com |

| Acinetobacter baumannii | PBP2 | Decreased affinity and/or loss of PBP expression | Impaired carbapenem binding, resistance | oup.commdpi.com |

Advanced Analytical and Spectroscopic Characterization of Meropenem Sodium Salt

Chromatographic Techniques for Purity Assessment and Degradation Profiling

Chromatographic techniques are fundamental in the quality control of Meropenem (B701) Sodium Salt, ensuring its purity and identifying potential degradation products that may arise during manufacturing or storage. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such methods widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of Meropenem. niscpr.res.inresearchgate.net Method development and validation are critical to ensure the reliability, sensitivity, and reproducibility of the analytical results. niscpr.res.in These validation processes are typically performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). japsonline.cominnovareacademics.in

Several studies have focused on developing and validating RP-HPLC methods for Meropenem. A common approach involves using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. niscpr.res.ininnovareacademics.innih.gov The pH of the mobile phase is a critical parameter and is often adjusted with acids like phosphoric acid to ensure optimal separation and peak shape. niscpr.res.ininnovareacademics.in Detection is typically carried out using a UV detector, with wavelengths around 220 nm or 300 nm being common. niscpr.res.innih.gov

A key aspect of HPLC method validation is the assessment of forced degradation. innovareacademics.in This involves subjecting Meropenem to stress conditions such as acid and base hydrolysis, oxidation, and heat to intentionally generate degradation products. researchgate.netinnovareacademics.innih.gov The developed HPLC method must be able to separate the intact drug from these degradation products, demonstrating its stability-indicating nature. researchgate.netnih.gov For instance, under thermal stress, a degradation product of Meropenem has been observed to elute at a different retention time than the parent compound. researchgate.net Similarly, under alkaline conditions, Meropenem is known to convert to a ring-opened derivative. nih.gov

The performance of a validated HPLC method is characterized by several parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and peak area. researchgate.netinnovareacademics.in Precision refers to the closeness of agreement between a series of measurements, while accuracy indicates how close the measured value is to the true value. researchgate.net LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Interactive Table: Example of HPLC Method Parameters for Meropenem Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil C18 (4.6 mm × 250 mm), 5µm | niscpr.res.in |

| Mobile Phase | Water, acetonitrile, and methanol | niscpr.res.in |

| pH Adjustment | Phosphoric acid | niscpr.res.in |

| Flow Rate | 1.5 mL/min | niscpr.res.in |

| Detection | UV at 300 nm | niscpr.res.in |

| Column | LiChrospher RP-18 (250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 12 mmol/L ammonium acetate (B1210297) and acetonitrile (gradient elution) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Column | Kromasil C18 (250 × 4.6 mm) | innovareacademics.in |

| Mobile Phase | Acetonitrile and 10 mmol phosphate buffer (pH 3.50) (30:70 v/v) | innovareacademics.in |

| Flow Rate | 1.0 ml/min | innovareacademics.in |

Thin Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simpler and more cost-effective preliminary screening tool for the analysis of beta-lactam antibiotics like Meropenem. nih.gov While HPLC offers higher sensitivity and separation efficiency, TLC is valuable for establishing the presence or absence of these compounds above a certain concentration. nih.govjrespharm.com

In TLC, a stationary phase, commonly silica (B1680970) gel GF254, is coated on a plate. nih.gov The sample is applied to the plate, which is then placed in a developing chamber containing a suitable mobile phase. nih.govjrespharm.com The choice of mobile phase is crucial for achieving separation of the components in the sample mixture. nih.gov For beta-lactams, various solvent systems have been investigated to optimize separation. nih.gov

TLC is particularly useful for separating a specific beta-lactam antibiotic from its related impurities. nih.gov The identification of degradation products can also be performed using TLC, often in conjunction with other techniques like densitometry. researchgate.net Although a single TLC system may not separate all possible beta-lactams, the use of multiple systems and color reactions can aid in their identification from complex mixtures. nih.gov For instance, after development, the spots can be visualized under UV light or by spraying with a color-developing reagent. jrespharm.com

The European Pharmacopoeia includes TLC methods for the separation of specific beta-lactam antibiotics from their impurities. nih.gov Researchers have also developed and validated HPTLC (High-Performance Thin-Layer Chromatography) methods for the simultaneous determination of multiple antibiotics. researchgate.net

Mass Spectrometry for Structural Elucidation and Degradation Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of Meropenem Sodium Salt and the identification of its degradation products. Its high sensitivity and ability to provide molecular weight and fragmentation information make it a powerful tool in pharmaceutical analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Meropenem. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be analyzed by the mass spectrometer.

ESI-MS is frequently coupled with liquid chromatography (LC) in a technique known as LC-MS/MS. This combination allows for the separation of complex mixtures by LC followed by the sensitive detection and identification of the individual components by MS/MS. mdpi.comresearchgate.net In a typical LC-MS/MS method for Meropenem, a reversed-phase C18 column is used for separation, and the mobile phase often contains formic acid to facilitate protonation of the analyte. mdpi.comannlabmed.org

The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis. mdpi.comannlabmed.org In MRM, a specific precursor ion (the protonated Meropenem molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is then monitored. This highly selective technique provides excellent sensitivity and specificity. For Meropenem, common mass transitions monitored are m/z 384.2 → 141.0 and m/z 384.16 → 141.1. mdpi.comannlabmed.org

ESI-MS has been instrumental in characterizing the degradation products of Meropenem. nih.gov For example, under alkaline conditions, Meropenem undergoes hydrolysis of the β-lactam ring, and ESI-MS can confirm the formation of the ring-opened derivative in its sodium salt state. nih.gov Thermal degradation can lead to more complex chemical reactions, resulting in modifications to both the side chain and the β-lactam ring, and ESI-MS is crucial for elucidating the structures of these degradation products. nih.gov

Interactive Table: ESI-MS/MS Parameters for Meropenem Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.comannlabmed.org |

| Capillary Voltage | 4000 V (positive) | mdpi.com |

| Nebulizer Pressure | 35 psi | mdpi.com |

| Gas Temperature | 200 °C | mdpi.com |

| Monitored Transition | m/z 384.2 → 141.0 | mdpi.com |

Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry (MALDI-TOF MS) for Compound and Degradate Detection